molecular formula C31H41N9O9 B6315112 6-Azidohexanoyl-Val-Cit-PAB-PNP CAS No. 1613321-01-9

6-Azidohexanoyl-Val-Cit-PAB-PNP

Cat. No. B6315112
CAS RN: 1613321-01-9
M. Wt: 683.7 g/mol
InChI Key: RMDFMOLSVRETCO-BDYUSTAISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azidohexanoyl-Val-Cit-PAB-PNP is a click chemistry reagent . It is used in the synthesis of antibody-drug conjugates (ADCs), which are a class of therapeutic agents . The chemical name for this compound is 6-azidohexanoyl-valyl-citrullyl-(4-aminobenzyl)-(4-nitrophenyl)-carbonate .


Molecular Structure Analysis

The molecular formula of this compound is C24H38N8O5 . The molecular weight is 518.61 g/mol . The SMILES representation of the molecule is OCC(C=C1)=CC=C1NC(C@H=O)NC(C@HC)NC(CCCCCN=[N+]=[N-])=O)=O .

Scientific Research Applications

6-AHC-VC-PAB-PNP has been used in a variety of scientific research applications. It has been used in gene therapy to deliver genetic material to cells and has been used to engineer proteins for use in drug design. 6-AHC-VC-PAB-PNP has also been used in the study of protein-protein interactions and in the development of novel therapeutic agents.

Advantages and Limitations for Lab Experiments

The advantages of using 6-AHC-VC-PAB-PNP in lab experiments include its high binding affinity for DNA sequences, its stability, and its ability to be synthesized in a variety of forms. Its main limitation is that it is not suitable for use in vivo, as it is rapidly metabolized and cleared from the body.

Future Directions

The potential future directions for the use of 6-AHC-VC-PAB-PNP include further exploration of its potential applications in gene therapy and protein engineering, as well as its use in drug design and development. Additionally, further research could be done to explore the potential use of 6-AHC-VC-PAB-PNP in other fields, such as nanotechnology and biotechnology. Finally, further research could be done to investigate the potential long-term effects of 6-AHC-VC-PAB-PNP on cells and organisms.

Synthesis Methods

6-AHC-VC-PAB-PNP is synthesized using a solid-phase peptide synthesis (SPPS) technique. This technique involves the covalent attachment of the peptide backbone to a solid support and the stepwise assembly of the peptide sequence. The nucleobase is then attached to the side chain of the peptide backbone. The synthesis of 6-AHC-VC-PAB-PNP requires the use of a protecting group to ensure the stability of the molecule.

Safety and Hazards

The safety and hazards associated with 6-Azidohexanoyl-Val-Cit-PAB-PNP are not detailed in the search results. It is mentioned that this compound is for research use only and is not for sale to patients .

properties

IUPAC Name

[4-[[(2S)-2-[[(2S)-2-(6-azidohexanoylamino)-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N9O9/c1-20(2)27(38-26(41)8-4-3-5-18-35-39-33)29(43)37-25(7-6-17-34-30(32)44)28(42)36-22-11-9-21(10-12-22)19-48-31(45)49-24-15-13-23(14-16-24)40(46)47/h9-16,20,25,27H,3-8,17-19H2,1-2H3,(H,36,42)(H,37,43)(H,38,41)(H3,32,34,44)/t25-,27-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDFMOLSVRETCO-BDYUSTAISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N9O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

683.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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